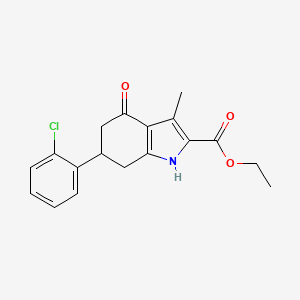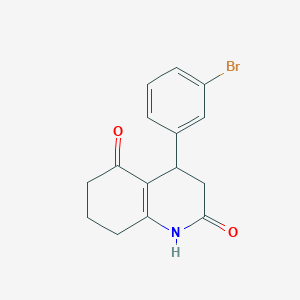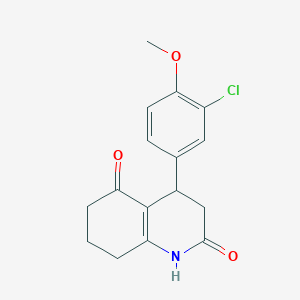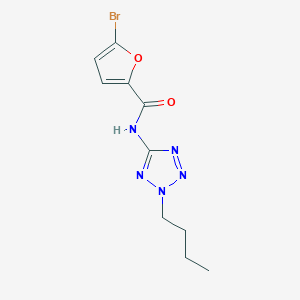
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a potent and selective activator of the soluble guanylyl cyclase (sGC) enzyme. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Mechanism of Action
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 activates the sGC enzyme by binding to its heme group and increasing its sensitivity to endogenous nitric oxide (NO). This leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that regulates various cellular processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to induce vasodilation and reduce pulmonary arterial pressure in animal models of pulmonary hypertension. It also improves cardiac function and reduces myocardial infarct size in models of ischemia-reperfusion injury. In addition, N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been reported to enhance penile erection by increasing cGMP levels in the corpus cavernosum.
Advantages and Limitations for Lab Experiments
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is a potent and selective activator of the sGC enzyme, making it a valuable tool for studying the signaling pathways of this enzyme. However, its effects may be influenced by the expression levels of sGC and other factors in different cell types and tissues. Furthermore, its use may be limited by its stability and solubility in aqueous solutions.
Future Directions
1. Development of novel sGC activators with improved pharmacokinetic and pharmacodynamic properties.
2. Investigation of the therapeutic potential of sGC activators in other diseases, such as diabetes and neurodegenerative disorders.
3. Elucidation of the molecular mechanisms underlying the selectivity and potency of sGC activators.
4. Identification of biomarkers that can predict the responsiveness of patients to sGC activator therapy.
5. Evaluation of the safety and efficacy of sGC activators in clinical trials.
Scientific Research Applications
N~2~-(4-tert-butylphenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been widely used as a research tool to study the signaling pathways of the sGC enzyme and its role in various physiological processes. It has also been investigated for its potential therapeutic applications in a range of diseases, including cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
properties
IUPAC Name |
2-(4-tert-butyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)10-5-7-11(8-6-10)15(9-12(14)16)19(4,17)18/h5-8H,9H2,1-4H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDTHQAMQHSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4435648.png)
![([1]benzofuro[3,2-d]pyrimidin-4-ylthio)acetonitrile](/img/structure/B4435650.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4435656.png)
![N-(2-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435661.png)


![3-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4435713.png)
![9-(3-ethoxy-4-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4435715.png)

![7-allyl-3-tert-butyl-1-isopropyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435736.png)
![1-butyl-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435741.png)
![N-(2-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435745.png)

